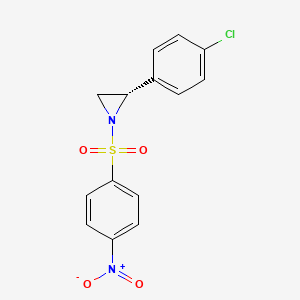![molecular formula C38H25N2OP B12528492 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline CAS No. 724755-79-7](/img/structure/B12528492.png)
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with a phenyl group that is further functionalized with a di(naphthalen-1-yl)phosphoryl moiety. The presence of these aromatic groups contributes to its stability and reactivity, making it a subject of interest in organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the phosphorylation of a phenyl-substituted phenanthroline derivative using di(naphthalen-1-yl)phosphine oxide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides and phenanthroline derivatives.
Reduction: Formation of reduced phosphine and phenanthroline products.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties
Mecanismo De Acción
The mechanism by which 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline exerts its effects is largely dependent on its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through its nitrogen and phosphorus atoms. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. In biological systems, the compound’s luminescent properties allow it to be used as a probe, where it binds to specific biomolecules and emits light upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[Di(naphthalen-2-yl)phosphoryl]phenyl}-1,10-phenanthroline
- 2-{4-[Di(anthracen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline
- 2-{4-[Di(phenanthren-1-yl)phosphoryl]phenyl}-1,10-phenanthroline
Uniqueness
2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable complexes with metal ions and enhances its performance in electronic applications compared to its analogs .
Propiedades
Número CAS |
724755-79-7 |
|---|---|
Fórmula molecular |
C38H25N2OP |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
2-(4-dinaphthalen-1-ylphosphorylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C38H25N2OP/c41-42(35-15-5-10-26-8-1-3-13-32(26)35,36-16-6-11-27-9-2-4-14-33(27)36)31-22-19-28(20-23-31)34-24-21-30-18-17-29-12-7-25-39-37(29)38(30)40-34/h1-25H |
Clave InChI |
CIUCXCHEDGVXCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2P(=O)(C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4)C7=CC=CC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
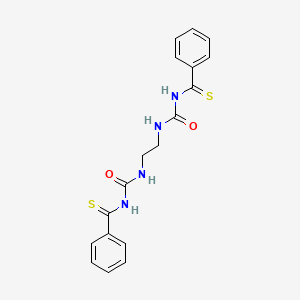
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
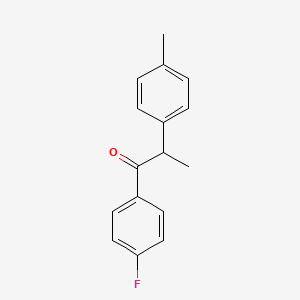
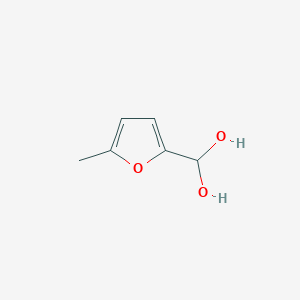
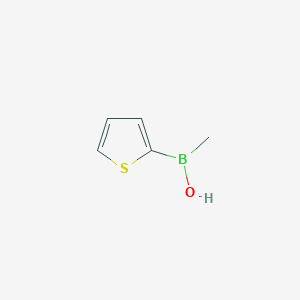
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
